![molecular formula C15H16BrN3O3S B4171719 N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4171719.png)
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Übersicht
Beschreibung
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 85-8501, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been found to have promising results in preclinical studies. In
Wirkmechanismus
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 works by inhibiting the reuptake of glycine by GlyT1, leading to an increase in the levels of glycine in the synaptic cleft. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 is its selectivity for GlyT1, which reduces the risk of unwanted side effects. However, one of the limitations of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501. One area of research is the development of more potent and selective GlyT1 inhibitors. Another area of research is the investigation of the therapeutic potential of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, research could focus on improving the solubility of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 to enhance its in vivo efficacy.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent and selective inhibitor of GlyT1, which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of various physiological processes, including learning and memory, motor control, and pain modulation.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-11-8-13(5-6-14(11)16)19(23(2,21)22)10-15(20)18-12-4-3-7-17-9-12/h3-9H,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADSVXDYAQDOFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.